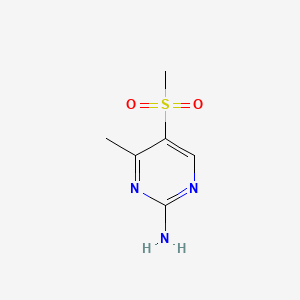

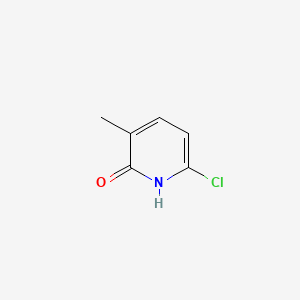

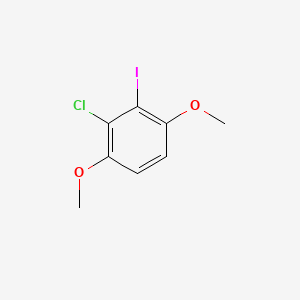

2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . Pyridine derivatives are important in numerous bioactive molecules .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, substituted pyridines can be synthesized via various methods . For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

科学的研究の応用

Inhibitory Activity: A derivative of this compound, 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione, demonstrated significant tyrosinase inhibitory activity. This suggests potential applications in areas related to enzyme inhibition or in the development of therapeutic agents for conditions involving abnormal tyrosinase activity (Then et al., 2018).

Structural Analysis: The crystal structure of a similar compound, 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, was analyzed. Understanding these structures can contribute to the development of new compounds with specific desired properties (Sopková-de Oliveira Santos et al., 2004).

Pharmaceutical Development: One study identified 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent antagonist of the alpha(v)beta(3) receptor, indicating potential for development in pharmaceuticals, particularly in osteoporosis treatment (Hutchinson et al., 2003).

Flame Retardancy in Polymers: The use of boronated styrenes, such as 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, has been explored for reducing polystyrene flammability, indicating its potential in enhancing the safety of materials (Wiącek et al., 2015).

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, also known as “2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione”, is a boronic acid derivative protected with methyliminodiacetic acid (MIDA). This protection allows the compound to remain stable under standard Suzuki-Miyaura coupling conditions . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .

Biochemical Pathways

Boronic acids and their derivatives, such as the mida boronates, are widely used in the suzuki-miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their specific structures .

Result of Action

The use of boronic acids and their derivatives in suzuki-miyaura cross-coupling reactions can lead to the formation of various organic compounds, which can have diverse biological activities .

Action Environment

The action, efficacy, and stability of “6-Methoxypyridine-2-boronic acid MIDA ester” can be influenced by various environmental factors. For instance, the stability of MIDA boronates is enhanced compared to typical boronic acids, allowing for selective and iterative cross-coupling sequences .

特性

IUPAC Name |

2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOGDARCSEVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746397 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227700-45-9 |

Source

|

| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)

![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)